molecular formula C15H16Cl2N4 B3040597 N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine CAS No. 219499-75-9

N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine

Cat. No. B3040597
CAS RN: 219499-75-9
M. Wt: 323.2 g/mol
InChI Key: ZCOWQNHBEZKPJO-UHFFFAOYSA-N
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Description

N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine is a chemical compound that belongs to the family of triazine-based compounds. It is a white crystalline solid that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and material science. CDATA has been shown to exhibit potent biological activities, making it an attractive compound for further research.

Mechanism of Action

The mechanism of action of CDATA is not yet fully understood. However, it is believed that CDATA exerts its biological activity by inhibiting the activity of certain enzymes and proteins. CDATA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, CDATA has been shown to inhibit the activity of certain kinases, which are proteins that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CDATA are complex and varied. CDATA has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CDATA has been shown to inhibit cell proliferation and migration, which are key processes involved in cancer metastasis. CDATA has also been shown to exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting bacterial growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDATA is its potent biological activity, which makes it an attractive compound for further research. Additionally, the synthesis of CDATA is relatively simple and can be carried out using common laboratory equipment and reagents. However, one of the main limitations of CDATA is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on CDATA. One area of research could be the development of new cancer therapies based on CDATA. Additionally, CDATA could be further studied for its potential applications in material science, including the development of new polymers and coatings. Finally, further research could be conducted to better understand the mechanism of action of CDATA and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine is a promising compound with many potential applications in various fields. Its potent biological activity and relatively simple synthesis method make it an attractive compound for further research. While there are still many unanswered questions about the mechanism of action and potential applications of CDATA, its potential for future research is vast.

Scientific Research Applications

The potential applications of CDATA in scientific research are vast. CDATA has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, CDATA has been shown to exhibit antibacterial activity, making it a potential candidate for the development of new antibiotics. CDATA has also been studied for its potential applications in material science, including the development of new polymers and coatings.

properties

IUPAC Name

4,6-dichloro-N-(4-cyclohexylphenyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4/c16-13-19-14(17)21-15(20-13)18-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOWQNHBEZKPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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